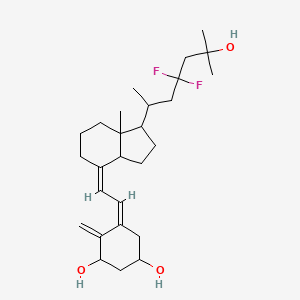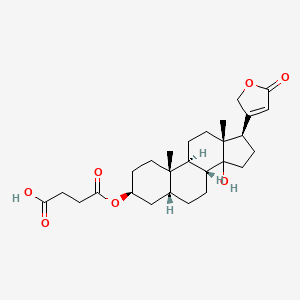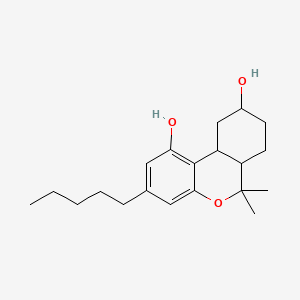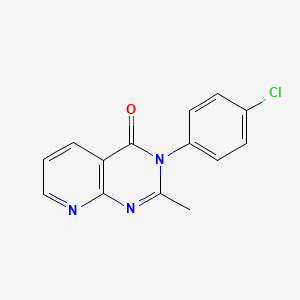![molecular formula C30H24O12 B1232765 (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B1232765.png)
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. It is particularly abundant in foods such as avocado, chestnut, cranberry juice concentrate, lychee fruit pericarp, peanut skins, Cinchona cortex, and cinnamon cortex . This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol can be synthesized from procyanidin B2 through radical oxidation using 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals under neutral conditions . Additionally, A-type procyanidin derivatives can be synthesized using practical and safe methods, such as the preparation of procyanidin A2-cystein conjugates .
Industrial Production Methods: Industrial production of procyanidin A2 typically involves the extraction from natural sources like grape seeds, peanut skins, and other plant materials. The extraction process often includes solvent extraction followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form different derivatives, and it can also participate in radical reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving procyanidin A2 include DPPH radicals for oxidation and L-cystein for degradation studies . The reactions are typically carried out under neutral or mild conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from these reactions include various procyanidin derivatives, such as procyanidin A2-cystein conjugates and other A-type proanthocyanidins .
Wissenschaftliche Forschungsanwendungen
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-tumor properties. It is used in the following fields:
Chemistry: In chemistry, procyanidin A2 is studied for its potential to act as a natural antioxidant, stabilizing food colors and preventing the oxidation of unsaturated fats .
Biology: In biological research, procyanidin A2 is investigated for its effects on cellular processes, including its ability to inhibit the release of pro-inflammatory cytokines and reactive oxygen species .
Medicine: In medicine, procyanidin A2 is explored for its therapeutic potential in treating various diseases, including Alzheimer’s disease, diabetes, rheumatoid arthritis, and obesity . It has shown promise in reducing inflammation and oxidative stress in cellular models .
Industry: In the industrial sector, procyanidin A2 is used in the production of dietary supplements, cosmetics, and functional foods due to its health-promoting properties .
Wirkmechanismus
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol exerts its effects through several molecular pathways. It targets the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and NF-E2-related factor 2 (Nrf2) pathways . By modulating these pathways, procyanidin A2 can reduce inflammation, oxidative stress, and cell death. For example, it inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) and promotes the translocation of NF-κB/p65 from the cytoplasm into the nucleus .
Vergleich Mit ähnlichen Verbindungen
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol is unique among proanthocyanidins due to its specific structure and potent biological activities. Similar compounds include other A-type proanthocyanidins like procyanidin A1 and B-type proanthocyanidins such as procyanidin B1, B2, B3, and B4 . While B-type proanthocyanidins are more abundant, A-type proanthocyanidins like procyanidin A2 have an additional ether linkage, which contributes to their distinct properties and higher biological activity .
Eigenschaften
Molekularformel |
C30H24O12 |
|---|---|
Molekulargewicht |
576.5 g/mol |
IUPAC-Name |
(1R,5R,6R,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29?,30+/m1/s1 |
InChI-Schlüssel |
NSEWTSAADLNHNH-OUWOJJBZSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Synonyme |
procyanidin A2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1232705.png)
